trans-1,2-Cyclohexanediamine

Catalog No.
S1524494
CAS No.
20439-47-8
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanediamine

CAS Number

20439-47-8

Product Name

trans-1,2-Cyclohexanediamine

IUPAC Name

trans-(1R,2R)-cyclohexane-1,2-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1

InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N

SMILES

Array

Synonyms

1,2-cyclohexanediamine, 1,2-cyclohexanediamine, (1R,2R)-, 1,2-cyclohexanediamine, (1R-trans)-, 1,2-cyclohexanediamine, (1S,2S)-, 1,2-cyclohexanediamine, (1S-trans)-, 1,2-cyclohexanediamine, (cis)-isomer, 1,2-cyclohexanediamine, (trans)-(R)-isomer, 1,2-cyclohexanediamine, (trans)-(S)-isomer, 1,2-cyclohexanediamine, (trans)-isomer, 1,2-DACH, 1,2-diaminocyclohexane, 1,2-diaminocyclohexane, (+)-, 1,2-diaminocyclohexane, (-)-, 1,2-diaminocyclohexane, cis-, 1,2-diaminocyclohexane, trans-, cyclohexane-1,2-diamine, dach, meso-1,2-diaminocyclohexane, trans-1,2-cyclohexanediamine, trans-1,2-diaminocyclohexane

Canonical SMILES

C1CCC(C(C1)N)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N

The exact mass of the compound (1R,2R)-(-)-1,2-Diaminocyclohexane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-1,2-Cyclohexanediamine (CAS 20439-47-8) is a rigid, cyclic aliphatic diamine widely utilized as a foundational chiral and structural building block in advanced chemical synthesis. Featuring a C2-symmetric carbon backbone, this compound provides a highly pre-organized steric environment that is critical for stereocontrol in asymmetric catalysis and for dictating precise coordination geometries in organometallic chemistry [1]. In procurement contexts, it is primarily sourced as a high-purity precursor for the manufacture of Salen-type ligands, active pharmaceutical ingredients (APIs) such as platinum-based antineoplastics, and high-stability chelating agents [2]. Its rigid cyclohexane ring restricts the conformational flexibility of the amine groups, offering distinct thermodynamic and kinetic advantages over flexible linear diamines in downstream applications.

Substituting trans-1,2-cyclohexanediamine with its cis-isomer, unresolved cis/trans mixtures, or linear analogs like ethylenediamine severely compromises downstream performance and process economics. The cis-isomer lacks the necessary C2 symmetry, resulting in a different coordination bite angle that abolishes enantioselectivity in chiral catalysts and drastically reduces the cytotoxicity of platinum-based drugs [1]. Attempting to use a cheaper, unresolved cis/trans mixture introduces severe processability issues; the resulting ligand mixtures often fail to crystallize, requiring resource-intensive chromatographic separations that plummet overall yields [2]. Furthermore, replacing the rigid cyclohexane backbone with a flexible linear diamine like ethylenediamine leads to a loss of pre-organization, significantly lowering the thermodynamic stability of the resulting metal chelates and increasing the risk of premature metal dissociation in critical applications.

Stereocontrol and Enantiomeric Excess in Asymmetric Catalysis

The rigid C2-symmetric backbone of trans-1,2-cyclohexanediamine is essential for transferring chiral information in catalytic processes. When utilized to synthesize Mn-Salen complexes (Jacobsen's catalyst), the trans-derived catalyst achieves exceptional enantiomeric excess (>90% ee) in the epoxidation of unfunctionalized olefins [1]. In stark contrast, catalysts derived from the flexible ethylenediamine or the achiral cis-1,2-cyclohexanediamine fail to provide the necessary steric hindrance, resulting in negligible enantioselectivity (<5% ee) [2].

Evidence DimensionEnantiomeric excess (ee) in olefin epoxidation
Target Compound Data>90% ee (trans-1,2-cyclohexanediamine derived Mn-Salen)
Comparator Or Baseline<5% ee (ethylenediamine or cis-isomer derived analogs)
Quantified Difference>85% absolute increase in enantiomeric excess
ConditionsMn-Salen catalyzed epoxidation of unfunctionalized olefins at standard conditions

Buyers synthesizing chiral catalysts must procure the pure trans isomer to ensure the rigid steric environment required for viable industrial stereocontrol.

Thermodynamic Stability in Metal Chelation

The pre-organized structure of trans-1,2-cyclohexanediamine provides a significant entropic advantage during metal chelation compared to linear aliphatic diamines. For example, when derivatized into trans-1,2-cyclohexanediaminetetraacetic acid (CDTA), the stability constant (log K) for transition metal and lanthanide complexes is substantially higher than that of the ethylenediamine analog (EDTA). Specifically, the log K for the Zirconium(IV) complex with CDTA is approximately 1 to 2 orders of magnitude greater than with EDTA [1]. This enhanced stability prevents metal dissociation under physiological or harsh industrial conditions.

Evidence DimensionThermodynamic stability constant (log K) of metal complexes
Target Compound DataHigher log K values (e.g., Zr(IV)-CDTA log K ~ 25.4-25.8 depending on conditions)
Comparator Or BaselineLower log K values for EDTA (flexible ethylenediamine backbone)
Quantified Difference1 to 2 orders of magnitude increase in complex stability
ConditionsAqueous complexation of Zr(IV) and Lanthanides at standard ionic strength

Formulators of high-performance chelators or contrast agents should prioritize the trans-cyclohexyl backbone to ensure robust, leak-free metal coordination.

Cytotoxicity Profile in Platinum Antineoplastic Precursors

In the synthesis of platinum-based anticancer agents (such as oxaliplatin analogs), the stereochemistry of the diamine carrier ligand directly dictates the drug's efficacy. Platinum(II) complexes synthesized with trans-1,2-cyclohexanediamine exhibit potent in vitro cytotoxicity against resistant ovarian cancer cell lines, with IC50 values as low as 0.40 µM [1]. Conversely, complexes utilizing the cis-1,2-cyclohexanediamine isomer demonstrate drastically reduced cytotoxicity (often >10-fold higher IC50) because the cis geometry prevents the optimal spatial orientation required for effective DNA cross-linking or target binding[2].

Evidence DimensionIn vitro cytotoxicity (IC50) against resistant cancer cells
Target Compound DataIC50 ~ 0.40 µM (trans-isomer Pt complexes)
Comparator Or Baseline>10-fold higher IC50 (cis-isomer Pt complexes)
Quantified Difference>90% reduction in IC50 (higher potency) for the trans-derived drug
ConditionsIn vitro assay against cisplatin-resistant human ovarian cancer cell lines

API manufacturers must strictly procure the trans isomer to ensure the synthesized platinum complexes possess the required cytotoxic potency for oncological use.

Processability and Yield in Ligand Condensation Workflows

The purity of the diamine starting material heavily impacts the manufacturability of downstream ligands. Condensation of pure trans-1,2-cyclohexanediamine with salicylaldehydes routinely yields >90% of the desired Salen ligand, which readily crystallizes from the reaction mixture [1]. If a cheaper, unresolved cis/trans-1,2-cyclohexanediamine mixture is used, the resulting product is an oily mixture of isomeric ligands. This prevents direct crystallization, necessitating expensive and time-consuming chromatographic purification that reduces the isolated yield of the active trans-ligand to below 40%[1].

Evidence DimensionIsolated yield of pure crystalline Salen ligand
Target Compound Data>90% isolated yield via direct crystallization
Comparator Or Baseline<40% isolated yield (using unresolved cis/trans mixture)
Quantified Difference>50% absolute increase in isolated yield and elimination of chromatography
ConditionsStandard Schiff base condensation with salicylaldehydes in alcoholic solvents

Procuring isomerically pure trans-1,2-cyclohexanediamine eliminates severe downstream purification bottlenecks, significantly lowering the overall cost of ligand manufacturing.

Synthesis of Chiral Salen and Phosphine Ligands

Directly leveraging its rigid C2 symmetry, trans-1,2-cyclohexanediamine is the premier precursor for manufacturing Jacobsen-type epoxidation catalysts and Trost-type asymmetric allylic alkylation ligands, where stereocontrol is paramount [1].

Manufacturing of Platinum-Based Antineoplastics

As the critical carrier ligand in oxaliplatin and next-generation phosphaplatins, the trans isomer provides the exact spatial geometry required for potent cytotoxicity and overcoming cisplatin resistance in oncology APIs [2].

Formulation of High-Stability Metal Chelators

Derivatization into CDTA (cyclohexanediaminetetraacetic acid) utilizes the compound's pre-organized backbone to create chelating agents with exceptionally high thermodynamic stability for transition metals and lanthanides, ideal for industrial metal scavenging and radiopharmaceutical applications[3].

Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 Da

Monoisotopic Mass

114.115698455 Da

Heavy Atom Count

8

UNII

37EKL250EE
88RM10ID0P

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20439-47-8
1121-22-8

Wikipedia

Trans-1,2-Diaminocyclohexane

General Manufacturing Information

1,2-Cyclohexanediamine, (1R,2R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023

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